3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide
Description
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide features a coumarin core substituted with methoxy and methyl groups at positions 7 and 4, respectively, and a 2-oxo functional group. The propanamide side chain is linked to a 1-methyl-1H-benzimidazole moiety via a methylene bridge.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-10-23(28)30-20-12-19(29-3)15(11-16(14)20)8-9-22(27)24-13-21-25-17-6-4-5-7-18(17)26(21)2/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) |
InChI Key |
IMOVHNBSLRIFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the benzimidazole moiety through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one core.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The chromen-2-one core can intercalate with DNA, while the benzimidazole moiety can bind to proteins, affecting their function. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two structurally related analogs:
Key Observations:
- Substituent Diversity : The benzimidazole group in the target compound introduces a bulkier, aromatic heterocycle compared to pyridine () or triazole-tetrahydrofuran (). This may enhance π-π stacking interactions with biological targets but reduce solubility .
- In contrast, the pyridine analog lacks hydrogen bond donors, while the triazole analog offers additional hydrogen-bonding sites .
Crystallographic and Stability Considerations
- Software Tools : Structural characterization of such compounds often employs SHELX for refinement and ORTEP-3 for graphical representation, ensuring accurate determination of bond angles and hydrogen-bonding networks .
Biological Activity
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is a synthetic derivative belonging to the class of chromen and benzimidazole compounds. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 474.5 g/mol. The structure features a chromen moiety linked to a benzimidazole derivative via a propanamide functional group, which may facilitate various chemical interactions and biological activities.
Biological Activity Overview
Compounds in the chromen class are known for their diverse biological activities, including:
- Antiproliferative Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro tests have shown IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 and HCT116 .
- Antibacterial Activity : The compound demonstrates selective antibacterial properties, particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) reported between 8 µM to 32 µM .
Antiproliferative Studies
A series of experiments evaluated the antiproliferative activity of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Comparative Agent |
|---|---|---|
| MCF-7 | 1.2 | Doxorubicin |
| HCT116 | 3.7 | Etoposide |
| HEK 293 | 5.3 | - |
These findings suggest that the compound is particularly effective against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .
Antibacterial Studies
In antibacterial assays, the compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These results highlight the compound's efficacy in combating specific bacterial infections, warranting further exploration into its use as an antimicrobial agent .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
